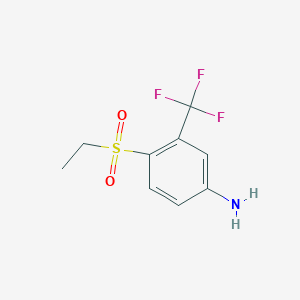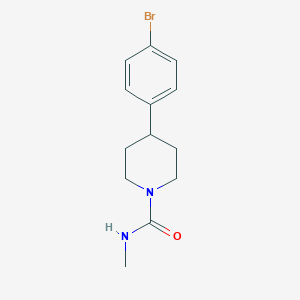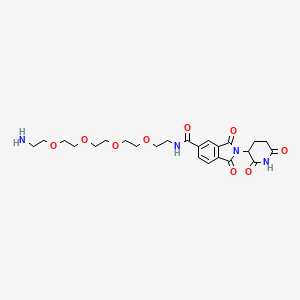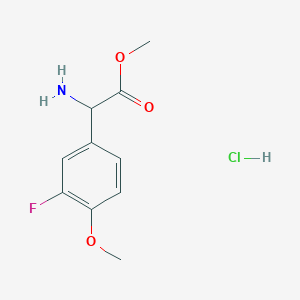
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a glycine methyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxyaniline and glycine methyl ester.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials.
Automated systems: For precise control of reaction parameters.
Purification techniques: Such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: De-fluorinated compounds.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or pain pathways.
Comparación Con Compuestos Similares
- 3-Fluoro-4-methoxyphenylboronic Acid
- 4-Fluoro-3-methoxyphenylboronic Acid
- 3-Fluoro-4-methoxyphenylboronic Acid
Comparison:
- Uniqueness: The presence of the glycine methyl ester moiety in 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride distinguishes it from other similar compounds. This moiety imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13ClFNO3 |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
Clave InChI |
BHVRAPDYYAVEGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)OC)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



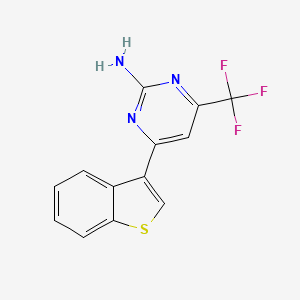
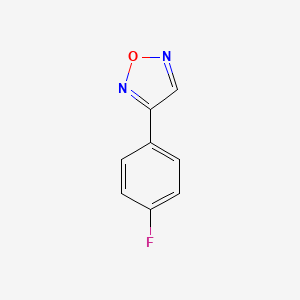
![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
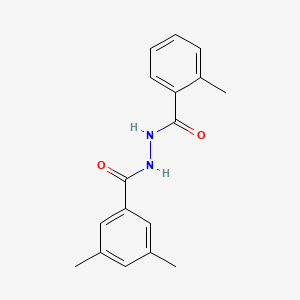
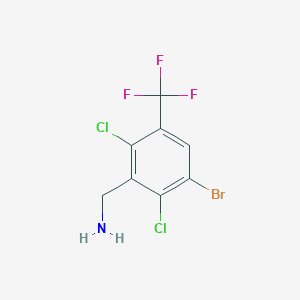
![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
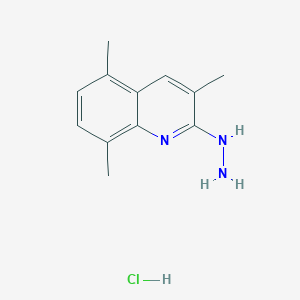
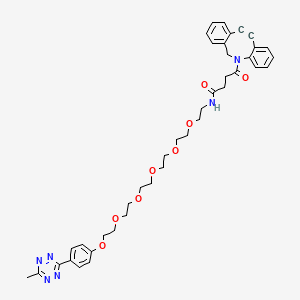
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
